molecular formula C10H9F3O B13658440 1-(1-Methoxyvinyl)-2-(trifluoromethyl)benzene

1-(1-Methoxyvinyl)-2-(trifluoromethyl)benzene

Cat. No.: B13658440
M. Wt: 202.17 g/mol
InChI Key: XUCLJCNTAWTXEK-UHFFFAOYSA-N
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Description

1-(1-Methoxyvinyl)-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H9F3O It is characterized by the presence of a methoxyvinyl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methoxyvinyl)-2-(trifluoromethyl)benzene typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with methanol in the presence of a base, such as sodium methoxide. The reaction proceeds via the formation of an intermediate, which then undergoes a condensation reaction to form the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol

    Catalyst/Base: Sodium methoxide

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methoxyvinyl)-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methoxyvinyl group to an ethyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2-(trifluoromethyl)benzaldehyde or 2-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 1-(1-Ethoxyvinyl)-2-(trifluoromethyl)benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Methoxyvinyl)-2-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Methoxyvinyl)-2-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The methoxyvinyl group can participate in electrophilic and nucleophilic reactions, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity. These interactions can affect enzyme activity, protein binding, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methoxyvinyl)benzene
  • 1-(1-Methoxyvinyl)-4-(trifluoromethyl)benzene
  • 1-(1-Methoxyvinyl)-2-methylbenzene

Uniqueness

1-(1-Methoxyvinyl)-2-(trifluoromethyl)benzene is unique due to the presence of both a methoxyvinyl group and a trifluoromethyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

1-(1-methoxyethenyl)-2-(trifluoromethyl)benzene

InChI

InChI=1S/C10H9F3O/c1-7(14-2)8-5-3-4-6-9(8)10(11,12)13/h3-6H,1H2,2H3

InChI Key

XUCLJCNTAWTXEK-UHFFFAOYSA-N

Canonical SMILES

COC(=C)C1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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